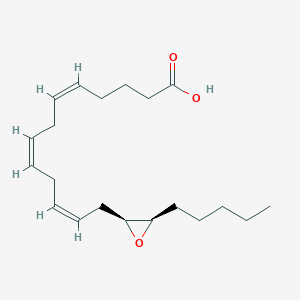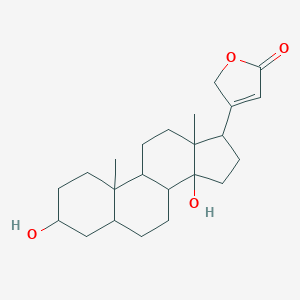
Paeoniflorigenona
Descripción general
Descripción
Paeoniflorigenone is a natural product found in Paeonia rockii . It has a molecular formula of C17H18O6 and a molecular weight of 318.32 g/mol . It is known for its diverse pharmacological effects, including anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of Paeoniflorigenone includes several key features. Its IUPAC name is [(1S,3R,6S,8S,10S)-8-hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl]methyl benzoate . The InChI and SMILES strings provide further details about its structure .Chemical Reactions Analysis
While specific chemical reactions involving Paeoniflorigenone are not detailed in the search results, it’s known that Paeoniflorigenone has anti-inflammatory and antioxidant properties .Physical and Chemical Properties Analysis
Paeoniflorigenone has a molecular weight of 318.32 g/mol. It has one hydrogen bond donor and six hydrogen bond acceptors. Its XLogP3-AA value is 0.8, indicating its partition coefficient between octanol and water .Aplicaciones Científicas De Investigación
Actividad Antitumoral
La paeoniflorigenona se ha identificado como que posee potentes propiedades antitumorales. Se aisló como ingrediente activo de extractos de la medicina tradicional china y mostró una fuerte actividad contra varios tipos de cáncer, incluyendo hígado, estómago, mama, pulmón, páncreas, colorrectal, glioma, cáncer de vejiga y leucemia .
Efectos Antiinflamatorios e Inmunomoduladores
Los estudios han revelado que la this compound exhibe efectos antiinflamatorios e inmunomoduladores significativos. Estas propiedades contribuyen a su potencial terapéutico en el tratamiento de enfermedades como la artritis reumatoide y la colitis ulcerosa .
Efectos Neuroprotectores
La investigación indica que la this compound puede tener efectos neuroprotectores, particularmente en el contexto del accidente cerebrovascular isquémico. Los mecanismos de acción del compuesto en esta aplicación aún están bajo investigación .
Efectos Hepatoprotectores
La this compound ha mostrado un efecto protector contra varias enfermedades hepáticas, lo que sugiere su potencial como agente hepatoprotector .
Propiedades Antioxidantes
El compuesto también posee propiedades antioxidantes, que juegan un papel en su perfil farmacológico y contribuyen a sus aplicaciones terapéuticas .
Regulación de la Apoptosis
La this compound regula los procesos de apoptosis, autofagia y necroptosis, que son cruciales para mantener la homeostasis celular y están involucrados en varios estados de enfermedad .
Mecanismo De Acción
Target of Action
Paeoniflorigenone, a monoterpene compound isolated from the traditional Chinese medicine Paeoniae Radix Rubra , has been found to interact with several targets. It potently inhibits viral and bacterial DNA polymerases , and it has been shown to target the MUC1/Wnt/β‑catenin pathway in ovarian cancer cells .
Mode of Action
Paeoniflorigenone interacts with the important residues at the active site (palm, fingers, and thumb domains) of three polymerases . This interaction inhibits the activity of these polymerases, thereby affecting the replication of bacterial and viral DNA . In the context of ovarian cancer, paeoniflorigenone inhibits the MUC1/Wnt/β‑catenin pathway, which is associated with tumor proliferation, metastasis, and epithelial‑mesenchymal transition (EMT) .
Biochemical Pathways
Paeoniflorigenone affects several biochemical pathways. It inhibits the MUC1/Wnt/β‑catenin pathway, which plays a crucial role in cell proliferation, migration, invasion, and EMT . By inhibiting this pathway, paeoniflorigenone can exert anti-metastatic, anti-invasive, and anti-EMT effects on ovarian cancer cells .
Pharmacokinetics
It is known that the compound is isolated from the roots of paeonia daurica
Result of Action
Paeoniflorigenone has been shown to have significant effects on cellular processes. It inhibits the proliferation of tumor cells , induces S‑phase cell cycle arrest in ovarian cancer cells , and significantly inhibits cell proliferation, migration, invasion, and EMT . Furthermore, it induces apoptosis selectively in cancer cells .
Action Environment
The action of paeoniflorigenone can be influenced by various environmental factors. For instance, the method of drying the roots of Paeonia daurica from which paeoniflorigenone is extracted can affect the content of the compound . .
Análisis Bioquímico
Biochemical Properties
Paeoniflorigenone plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including DNA polymerases and tumor necrosis factor-alpha (TNF-α). Paeoniflorigenone inhibits both viral and bacterial DNA polymerases, which suggests its potential as an antimicrobial agent . Additionally, molecular docking studies have demonstrated that paeoniflorigenone binds effectively with TNF-α, indicating its anti-inflammatory properties .
Cellular Effects
Paeoniflorigenone exerts significant effects on various cell types and cellular processes. It has been found to selectively induce apoptosis in tumor cells and inhibit cell proliferation . Paeoniflorigenone also influences cell signaling pathways, particularly those involved in inflammation and immune response. By modulating gene expression and cellular metabolism, paeoniflorigenone can alter the functional state of cells, contributing to its therapeutic potential .
Molecular Mechanism
At the molecular level, paeoniflorigenone exerts its effects through several mechanisms. It binds to the active sites of DNA polymerases, inhibiting their activity and thus preventing DNA replication in pathogens . Paeoniflorigenone also interacts with TNF-α, inhibiting its pro-inflammatory signaling pathways . These interactions result in the modulation of gene expression, enzyme activity, and cellular responses, highlighting the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of paeoniflorigenone have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that paeoniflorigenone maintains its bioactivity over extended periods, although the specific temporal dynamics can vary depending on the experimental setup .
Dosage Effects in Animal Models
The effects of paeoniflorigenone vary with different dosages in animal models. At lower doses, paeoniflorigenone exhibits therapeutic effects, such as anti-inflammatory and antimicrobial activities. At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects underscore the importance of optimizing paeoniflorigenone dosage for therapeutic applications.
Metabolic Pathways
Paeoniflorigenone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its bioactivity. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacological effects. Enzymes such as cytochrome P450 may play a role in the biotransformation of paeoniflorigenone, impacting its efficacy and safety .
Transport and Distribution
Within cells and tissues, paeoniflorigenone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s bioavailability and therapeutic potential, highlighting the importance of understanding its transport dynamics .
Subcellular Localization
Paeoniflorigenone’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall pharmacological effects, emphasizing the need for detailed studies on its subcellular distribution .
Propiedades
IUPAC Name |
[(1S,3R,6S,8S,10S)-8-hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-16-8-13(18)11-7-17(16,20)23-15(22-16)12(11)9-21-14(19)10-5-3-2-4-6-10/h2-6,11-12,15,20H,7-9H2,1H3/t11-,12+,15-,16+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANPEMKDTXIFRE-GMKCAIKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3CC1(OC(C3COC(=O)C4=CC=CC=C4)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC(=O)[C@H]3C[C@@]1(O[C@@H]([C@@H]3COC(=O)C4=CC=CC=C4)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001249 | |
| Record name | (3a-Hydroxy-7a-methyl-6-oxohexahydro-2H-2,5-methano-1,3-benzodioxol-8-yl)methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80454-42-8 | |
| Record name | Paeoniflorigenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080454428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3a-Hydroxy-7a-methyl-6-oxohexahydro-2H-2,5-methano-1,3-benzodioxol-8-yl)methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)









